N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
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Overview
Description
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a chemical compound with the molecular formula C12H32BNSi2. This compound is known for its unique structure, which includes both boron and silicon atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with di(propan-2-yl)borane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride in an inert solvent such as THF.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes or silanes.
Scientific Research Applications
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves its ability to participate in various chemical reactions. The boron atom can form stable complexes with other molecules, while the silicon atom can enhance the compound’s stability and reactivity. These properties make it a versatile reagent in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylamine: A precursor in the synthesis of N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine.
Di(propan-2-yl)borane: Another precursor used in the synthesis.
Boronic acids: Compounds that share similar boron chemistry.
Uniqueness
This compound is unique due to its dual functionality, incorporating both boron and silicon atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only boron or silicon.
Properties
CAS No. |
89487-13-8 |
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Molecular Formula |
C12H32BNSi2 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-[[bis(trimethylsilyl)amino]-propan-2-ylboranyl]propane |
InChI |
InChI=1S/C12H32BNSi2/c1-11(2)13(12(3)4)14(15(5,6)7)16(8,9)10/h11-12H,1-10H3 |
InChI Key |
BRAFPPMDOSUOND-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(C(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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